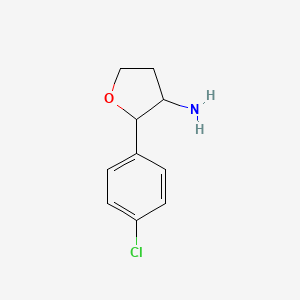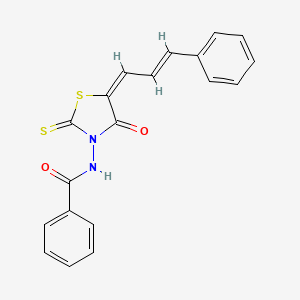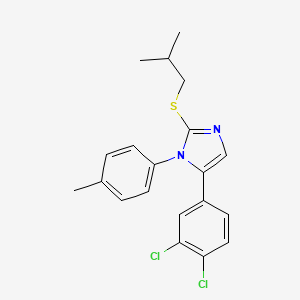
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and have been explored for their potential as antibacterial agents among other uses.
Synthesis Analysis
While the specific synthesis of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole is not detailed in the provided papers, analogues of imidazole compounds have been synthesized and studied. For instance, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been explored as antibacterial agents, indicating that the dichlorophenyl group and the imidazole core are crucial for biological activity . The synthesis of such compounds typically involves the formation of the imidazole ring followed by the introduction of substituents at various positions on the ring.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole shows that the phenyl rings and the imidazole ring are planar, with significant torsion in some of the bonds . This suggests that the molecular structure of 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole would also exhibit planarity in the aromatic systems, which could influence its biological activity.
Chemical Reactions Analysis
Imidazole compounds can participate in various chemical reactions, often facilitated by the electron-rich nature of the imidazole ring. The presence of substituents like dichlorophenyl and isobutylthio groups can further influence the reactivity of the compound, potentially making it a suitable candidate for nucleophilic substitution reactions or as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as dichlorophenyl can affect the compound's acidity and stability. The crystal structure analysis of related compounds indicates that intermolecular interactions, such as C-H…π interactions, can influence the compound's solid-state arrangement . Additionally, the thermal stability of imidazole derivatives, as seen in racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, suggests that 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole may also exhibit high thermal stability in an open atmosphere .
科学的研究の応用
Corrosion Inhibition
Imidazole derivatives have been studied for their potential as corrosion inhibitors in various environments. For instance, Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of two imidazole derivatives for mild steel in a sulfuric acid medium. They found that these derivatives can significantly increase resistance to corrosion, with efficiency improving alongside the concentration of inhibitors (Ouakki et al., 2019).
Antimicrobial Activity
Research on imidazole derivatives has also highlighted their potential antimicrobial properties. For example, Streciwilk et al. (2014) synthesized N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole and assessed their antibacterial activity against Escherichia coli and Staphylococcus aureus. Their findings suggest that these compounds exhibit weak to medium bacterial growth inhibition (Streciwilk et al., 2014).
Antifungal Activity
Imidazole derivatives have shown efficacy in antifungal applications. Ellis et al. (1964) synthesized a series of imidazole derivatives and evaluated their in vitro antifungal action. They reported good activity against strains of Trichophyton, with varying degrees of activity against other fungal pathogens (Ellis et al., 1964).
Corrosion Inhibition and Surface Protection
Further studies on imidazole derivatives focus on their effectiveness in protecting materials from corrosion. Gašparac et al. (2000) investigated imidazole and its derivatives as corrosion inhibitors for copper, finding significant inhibitory efficiency in hydrochloric acid solutions (Gašparac et al., 2000).
Quantum Chemical Studies
Research into the quantum chemical properties of imidazole derivatives, such as the work by Singh et al. (2017), supports their application as corrosion inhibitors through detailed theoretical analysis. These studies provide insights into the molecular interactions and efficiencies of imidazole compounds in protecting metals in corrosive environments (Singh et al., 2017).
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2S/c1-13(2)12-25-20-23-11-19(15-6-9-17(21)18(22)10-15)24(20)16-7-4-14(3)5-8-16/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCFMFONUQZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(p-tolyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)

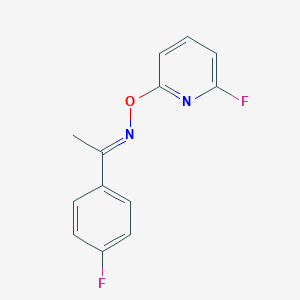
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2552548.png)

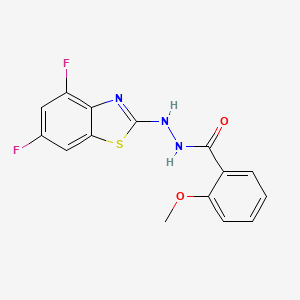
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
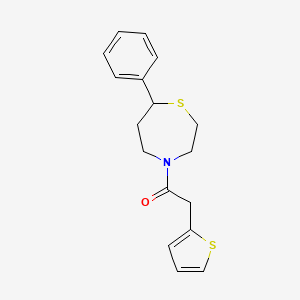
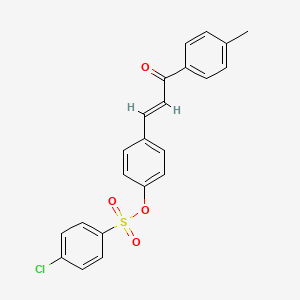
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)
